D-Galactose, 6-deoxy-, phenylhydrazone(9CI)

Catalog No.
S5525578
CAS No.
6035-58-1
M.F
C17H22N2O3
M. Wt
302.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Galactose, 6-deoxy-, phenylhydrazone(9CI)

CAS Number

6035-58-1

Product Name

D-Galactose, 6-deoxy-, phenylhydrazone(9CI)

IUPAC Name

tert-butyl N-[(3-oxo-5-phenylcyclohexen-1-yl)amino]carbamate

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(21)19-18-14-9-13(10-15(20)11-14)12-7-5-4-6-8-12/h4-8,11,13,18H,9-10H2,1-3H3,(H,19,21)

InChI Key

CVBOQRBJUWVITA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NNC1=CC(=O)CC(C1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NNC1=CC(=O)CC(C1)C2=CC=CC=C2

The exact mass of the compound tert-butyl 2-(3-oxo-5-phenyl-1-cyclohexen-1-yl)hydrazinecarboxylate is 302.16304257 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

D-Galactose, 6-deoxy-, phenylhydrazone (9CI) is a derivative of D-galactose formed through the reaction of D-galactose with phenylhydrazine. This compound features a phenylhydrazone linkage, characterized by the presence of a hydrazone functional group (-C=N-NH-), which is essential for its chemical reactivity and biological properties. The structure of D-galactose itself consists of a six-carbon sugar with an aldehyde group, making it an aldohexose. The introduction of the phenylhydrazone moiety enhances its stability and allows for various chemical transformations.

, particularly those involving oxidation and reduction. Notably, it can undergo oxidative degradation in the presence of hydrogen peroxide and molybdate ions, yielding D-lyxose and D-galactose in specific ratios . The oxidative decomposition of derivatives like D-galactose 2,5-dichlorophenylhydrazone also has been studied, revealing that these compounds can be transformed into other aldoses under certain conditions .

The synthesis of D-galactose, 6-deoxy-, phenylhydrazone typically involves the reaction between D-galactose and phenylhydrazine. The process generally includes:

  • Dissolving D-galactose in an appropriate solvent (e.g., ethanol or water).
  • Adding phenylhydrazine to the solution.
  • Heating the mixture under reflux conditions for a specified duration to facilitate the formation of the hydrazone linkage.
  • Purifying the product through recrystallization or chromatography to obtain pure D-galactose, 6-deoxy-, phenylhydrazone.

Alternative methods may involve modifications to enhance yield or purity based on reaction conditions.

D-Galactose, 6-deoxy-, phenylhydrazone has applications primarily in biochemical research and organic synthesis. Its role as a reagent in synthesizing other compounds makes it valuable in carbohydrate chemistry. Additionally, due to its structural characteristics, it may be used in studies related to enzyme interactions and metabolic pathways involving galactose derivatives.

Interaction studies involving D-galactose, 6-deoxy-, phenylhydrazone often focus on its reactivity with various oxidizing agents and other carbohydrates. For instance, studies have shown that this compound can interact with nitroalkenes to yield pentahydroxyphenylhydrazoles . Such interactions are crucial for understanding the reactivity patterns of carbohydrate derivatives and their potential applications in medicinal chemistry.

D-Galactose, 6-deoxy-, phenylhydrazone shares structural similarities with several other carbohydrate derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
D-GalactoseAldohexose with six carbonsFundamental sugar involved in lactose metabolism
D-MannoseAldohexose with six carbonsIsomeric form differing at C-2
D-GlucoseAldohexose with six carbonsMost common hexose; primary energy source
D-GalactosamineAmino sugar derived from D-galactoseContains an amino group at C-2
2-Nitrophenyl-D-galactopyranosidePhenolic derivative with nitro groupExhibits different reactivity due to nitro substituent

D-Galactose, 6-deoxy-, phenylhydrazone is unique due to its specific hydrazone linkage and its potential applications in organic synthesis and biochemical research. Its stability compared to other derivatives allows for diverse

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

302.16304257 g/mol

Monoisotopic Mass

302.16304257 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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